molecular formula C17H19N3O3S B2470307 N1-(pyridin-3-yl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide CAS No. 1251577-02-2

N1-(pyridin-3-yl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide

Cat. No. B2470307
CAS RN: 1251577-02-2
M. Wt: 345.42
InChI Key: VJRMTPQBBJMJHW-UHFFFAOYSA-N
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Description

N1-(pyridin-3-yl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.42. The purity is usually 95%.
BenchChem offers high-quality N1-(pyridin-3-yl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(pyridin-3-yl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds related to N1-(pyridin-3-yl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide includes the synthesis of complex molecules and analysis of their structures. For instance, in the study of the synthesis and reactions of some 2-Methyl-4-oxo-4H-1-benzopyrans and 2-Methyl-4-oxo-4H-1-benzo[b]-thiopheno[3,2-b]pyrans, complex molecules are synthesized, demonstrating the reactivity of similar structural motifs (Ibrahim, El-Shaaer, & Hassan, 2002). Such research elucidates the potential of these compounds in synthesizing new materials or drugs.

Supramolecular Chemistry

In the domain of supramolecular chemistry, the study on Bis{4,4′-[oxalylbis(azanediyl)]dipyridinium} octamolybdate presents the crystal structure of a compound where the amino and pyridinium groups are hydrogen-bonded to the oxygen atoms of isopolyoxometalate anions, forming a three-dimensional architecture (Qin, Dong, Li, & Gong, 2010). This illustrates the compound's potential in constructing complex molecular architectures, which could be beneficial in materials science and catalysis.

Catalysis and Synthesis of Derivatives

Studies on the synthesis of derivatives and their potential catalytic activities shed light on the chemical versatility of compounds related to N1-(pyridin-3-yl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide. For example, nanoparticles of manganese oxides used as catalysts for the synthesis of pyrano[2,3-d]pyrimidine derivatives highlight the role of such compounds in facilitating eco-friendly and economical synthetic routes (Shehab & El-Shwiniy, 2018).

Antimicrobial and Antioxidant Activities

The exploration of antimicrobial and antioxidant activities of novel compounds, as demonstrated in the synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, suggests the potential pharmaceutical applications of these compounds (Flefel et al., 2018).

Material Science and Electroluminescence

In material science and electroluminescence, the synthesis and devices characterization of pyrazolo[4,3-b] pyridine derivatives containing methoxy and hydroxy phenyl groups offer insights into the development of new materials for electronic devices, showcasing the compounds' potential in optoelectronic applications (El-Menyawy, Zedan, & Nawar, 2019).

properties

IUPAC Name

N'-pyridin-3-yl-N-[(4-thiophen-2-yloxan-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c21-15(16(22)20-13-3-1-7-18-11-13)19-12-17(5-8-23-9-6-17)14-4-2-10-24-14/h1-4,7,10-11H,5-6,8-9,12H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRMTPQBBJMJHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C(=O)NC2=CN=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(pyridin-3-yl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide

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